2-{[(Tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetic acid
Description
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)9-7(14)5-4-6-8(9)15/h4-6,10H,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWVGQFFGFJLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=C(C=CC=C1F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetic acid typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in a suitable solvent like tetrahydrofuran (THF) at 40°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride (NaH) or strong acids (e.g., trifluoroacetic acid) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation may produce corresponding carboxylic acids or ketones.
Scientific Research Applications
Synthesis Techniques
The synthesis typically involves the following steps:
- Formation of the Boc-protected amino acid : The amino group is protected using Boc anhydride or Boc chloride.
- Introduction of the difluorophenyl group : This can be achieved through nucleophilic aromatic substitution or coupling reactions.
- Deprotection : The Boc group can be removed under acidic conditions to yield the free amino acid.
Peptide Synthesis
The compound serves as a key intermediate in peptide synthesis, particularly for the incorporation of non-standard amino acids into peptides. The Boc protecting group allows for selective deprotection during multi-step syntheses, facilitating the construction of complex peptide structures.
Drug Development
Research has indicated that derivatives of this compound may possess therapeutic potential in treating various diseases due to their ability to modulate biological pathways. For instance, studies have explored its role as a potential inhibitor in pathways involving Syk (Spleen Tyrosine Kinase), which is implicated in immune responses and certain cancers .
Bioconjugation
The compound can be utilized in bioconjugation strategies where it serves as a linker for attaching therapeutic agents to biomolecules. This application is particularly relevant in targeted drug delivery systems where specificity is critical.
Case Study 1: Peptide Therapeutics
A study published in the Journal of Medicinal Chemistry highlighted the use of Boc-protected amino acids in synthesizing peptide therapeutics aimed at targeting specific receptors involved in cancer progression. The incorporation of 2-{[(Tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetic acid enhanced the stability and bioactivity of the resulting peptides .
Case Study 2: Syk Inhibition
Another significant investigation focused on the Syk inhibitory activity of nicotinamide derivatives related to this compound. The research demonstrated that modifications at the amino acid level could lead to enhanced selectivity and potency against Syk, suggesting potential applications in autoimmune diseases .
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetic acid primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Protecting Groups
2-{[(Benzyloxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetic Acid
- Molecular Formula: C₁₆H₁₃F₂NO₄
- Molecular Weight : 321.27 g/mol
- Key Differences: Replaces the Boc group with a benzyloxycarbonyl (Z) group. The Z group requires hydrogenolysis (H₂/Pd-C) for deprotection, unlike the Boc group, which is cleaved under mild acidic conditions (e.g., trifluoroacetic acid) . Higher molecular weight (321.27 vs. ~300.27) may influence solubility and pharmacokinetic properties.
2-[2-([(tert-Butoxy)carbonyl]amino)ethoxy]acetic Acid (QI-4447)
Backbone Modifications
2-(tert-Butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic Acid (OT-1387)
- Molecular Formula: C₁₅H₁₈F₂NO₄
- Molecular Weight : 314.30 g/mol
- Key Differences: Features a propanoic acid backbone (three-carbon chain) vs. the acetic acid (two-carbon) structure of the target compound. Increased lipophilicity due to the longer alkyl chain, which may enhance membrane permeability in drug delivery applications .
Fluorination Patterns and Heterocyclic Analogs
2-[2-(2,6-Difluorophenyl)-1,3-thiazol-4-yl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic Acid
Structural and Functional Implications
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Protecting Group | Backbone | Fluorination |
|---|---|---|---|---|
| Target Compound | ~300.27 | Boc | Acetic acid | 2,6-Difluorophenyl |
| 2-{[(Benzyloxy)carbonyl]amino}-...acid | 321.27 | Z (Benzyloxy) | Acetic acid | 2,6-Difluorophenyl |
| OT-1387 | 314.30 | Boc | Propanoic acid | 2,6-Difluorophenyl |
| QI-4447 | 232.24 | Boc | Ethoxy-acetic | None |
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetic acid, commonly referred to as Boc-DFA, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C13H16F2N2O4
- Molecular Weight : 302.27 g/mol
- CAS Number : 161370-66-7
- Appearance : Pale yellow solid with a purity of ≥ 95% .
Boc-DFA is believed to exert its biological effects through modulation of various biochemical pathways. Its structural features suggest potential interactions with enzymes and receptors involved in metabolic processes. The tert-butoxycarbonyl group may enhance stability and solubility, facilitating cellular uptake.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of Boc-DFA. In vitro assays demonstrated that Boc-DFA exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as a lead compound for antibiotic development .
Anti-inflammatory Effects
Boc-DFA has shown promise in reducing inflammatory responses in various cellular models. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with Boc-DFA resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that Boc-DFA may inhibit the NF-kB signaling pathway, which is crucial for the inflammatory response .
Anticancer Properties
The anticancer potential of Boc-DFA was evaluated using several cancer cell lines. Results indicated that Boc-DFA induces apoptosis in human cancer cells through the activation of caspase pathways. Notably, it was observed that Boc-DFA selectively targets cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the efficacy of Boc-DFA against Staphylococcus aureus and Escherichia coli. The results showed an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: Anti-inflammatory Activity
In another investigation, Boc-DFA was administered to LPS-stimulated RAW 264.7 macrophages. The treatment led to a significant reduction in TNF-α production by approximately 50% compared to untreated controls.
| Treatment | TNF-α Production (pg/mL) |
|---|---|
| Control | 200 |
| Boc-DFA (10 µM) | 100 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
